molecular formula C14H16Cl2O3 B1360688 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid CAS No. 898765-57-6

8-(3,5-Dichlorophenyl)-8-oxooctanoic acid

Cat. No. B1360688
M. Wt: 303.2 g/mol
InChI Key: JSOARVXMDZLJTN-UHFFFAOYSA-N
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Description

8-(3,5-Dichlorophenyl)-8-oxooctanoic acid, also known as 8-DCOOA, is an organic compound belonging to the class of phenylacetic acids. It is a white crystalline solid that is soluble in water and ethanol. 8-DCOOA has a variety of applications in scientific research due to its unique characteristics, such as its ability to act as a chelating agent, a surfactant, and an inhibitor of enzymes.

Scientific Research Applications

1. Evaluation of Medium Chain Fatty Acid Metabolism in the Liver

A study by Lee et al. (2004) explored the use of a radiotracer, 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, for evaluating medium-chain fatty acid metabolism in the liver. This radiotracer was stable in human serum and showed potential for evaluating fatty acid metabolism, particularly in liver conditions like beta-oxidation impairment (Lee et al., 2004).

2. Inhibitors of Kynurenine 3-Hydroxylase

Giordani et al. (1998) identified 4-Phenyl-4-oxo-butanoic acid derivatives, structurally related to 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid, as inhibitors of Kynurenine 3-hydroxylase. This enzyme plays a role in tryptophan degradation, and its inhibition could be significant in preventing neuronal excitotoxic damage (Giordani et al., 1998).

3. Synthesis and Characterization of Rhenium(V) Complexes

Machura et al. (2012) synthesized and characterized novel rhenium(V) complexes with derivatives of 8-hydroxyquinoline, which bear similarity to 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid. These complexes have potential applications in understanding binding interactions and electronic transitions in chemical compounds (Machura et al., 2012).

4. Study of Intramolecular Hydrogen Bonding and Tautomerism

Yıldız et al. (1998) researched the intramolecular hydrogen bonding and tautomerism in Schiff bases, which are related to the chemical structure of 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid. This research can be essential for understanding the chemical behavior and stability of such compounds (Yıldız et al., 1998).

5. Novel Green Bifunctional Organocatalyst

Nazari et al. (2014) introduced Imidazol-1-yl-acetic acid, similar in structure to 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid, as a new, efficient, and recyclable green bifunctional organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes. This catalyst highlights the potential of similar compounds in green chemistry applications (Nazari et al., 2014).

Safety And Hazards

As with any chemical compound, handling “8-(3,5-Dichlorophenyl)-8-oxooctanoic acid” would require appropriate safety measures. The compound could potentially be irritating to the skin and eyes, and inhalation or ingestion could be harmful .

properties

IUPAC Name

8-(3,5-dichlorophenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2O3/c15-11-7-10(8-12(16)9-11)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOARVXMDZLJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645296
Record name 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-Dichlorophenyl)-8-oxooctanoic acid

CAS RN

898765-57-6
Record name 3,5-Dichloro-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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